molecular formula C9H6BrCl B1462310 1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene CAS No. 2228712-21-6

1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene

Cat. No.: B1462310
CAS No.: 2228712-21-6
M. Wt: 229.5 g/mol
InChI Key: SIOLXTZBOSGNQJ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene is an organic compound that belongs to the class of aryl halides It consists of a benzene ring substituted with bromine, chlorine, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with triphenylphosphine dibromide or phenylphosphorus tetrachloride to introduce the bromine and chlorine substituents . Another method involves the use of N-bromosuccinimide to brominate a derivative of (4-bromophenyl)silane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The prop-2-yn-1-yl group can undergo oxidation or reduction under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the prop-2-yn-1-yl group to form different functional groups.

Scientific Research Applications

1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents, as well as the prop-2-yn-1-yl group, contribute to its reactivity and ability to form covalent bonds with other molecules. This allows the compound to modify biological targets and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other bromochlorobenzene derivatives. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-4-chloro-2-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrCl/c1-2-3-7-6-8(11)4-5-9(7)10/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOLXTZBOSGNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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